

1-Benzylazetidin-3-ol chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzylazetidin-3-ol**

Cat. No.: **B1275582**

[Get Quote](#)

An In-depth Technical Guide to **1-Benzylazetidin-3-ol**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1-Benzylazetidin-3-ol**, a key intermediate in the synthesis of various pharmaceutical compounds.

Core Chemical Properties

1-Benzylazetidin-3-ol is a heterocyclic compound featuring an azetidine ring substituted with a benzyl group at the nitrogen atom and a hydroxyl group at the 3-position.

Table 1: Chemical Properties of **1-Benzylazetidin-3-ol**

Property	Value	Source
IUPAC Name	1-benzylazetidin-3-ol	PubChem[1]
CAS Number	54881-13-9	PubChem[1]
Molecular Formula	C ₁₀ H ₁₃ NO	PubChem[1]
Molecular Weight	163.22 g/mol	PubChem[1]
Canonical SMILES	C1C(CN1CC2=CC=CC=C2)O	PubChem[1]
Topological Polar Surface Area	23.5 Å ²	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	2	

Experimental Protocols

Synthesis of 1-Benzylazetidin-3-ol

A widely utilized method for the synthesis of **1-Benzylazetidin-3-ol** involves the reaction of benzylamine with epichlorohydrin, followed by cyclization.[2]

Materials:

- Benzylamine
- 2-(Chloromethyl)oxirane (Epichlorohydrin)
- Water
- Acetonitrile (CH₃CN)
- Sodium Carbonate (Na₂CO₃)

Procedure:

- To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) while maintaining the temperature at 0–5 °C.[2]
- Stir the reaction mixture at 0–5 °C for 16 hours.[2]
- Upon completion, isolate the crude product by filtration, wash it with water (60 mL), and dry it under a vacuum.[2]
- Dissolve the dried crude product in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.[2]
- Heat the mixture to 80–90 °C and stir under reflux for 16 hours to effect cyclization.[2]
- After the reaction is complete, the product can be isolated and purified using standard techniques such as filtration and evaporation of the solvent.

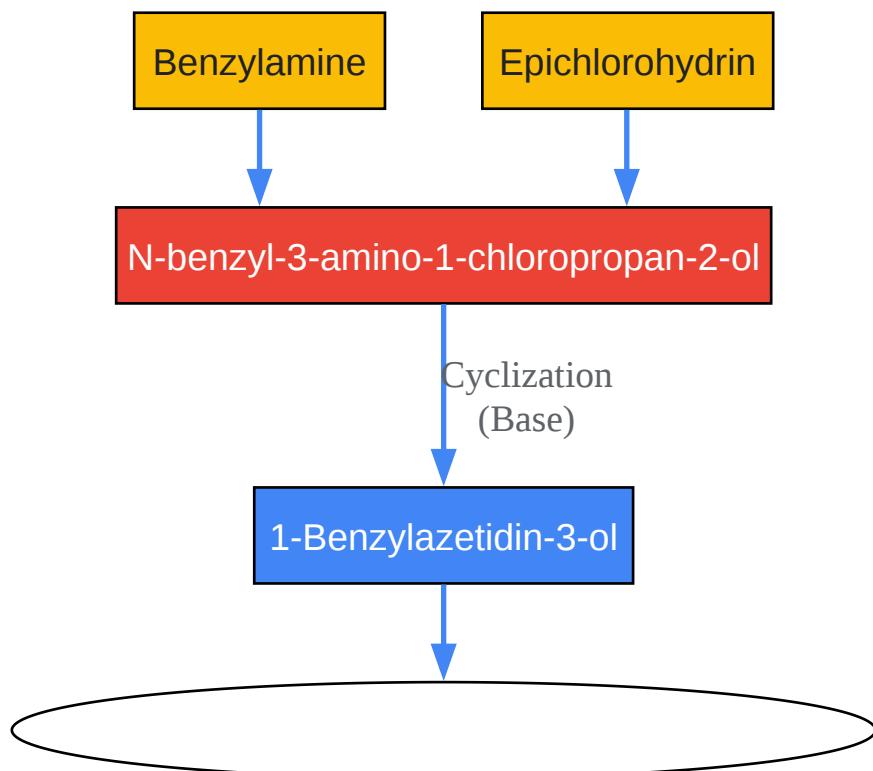
A patent describes a similar cyclization of N-benzyl-3-amino-1-chloropropan-2-ol in triethylamine with a phase transfer catalyst.[3]

Reactivity and Further Transformations

1-Benzylazetidin-3-ol serves as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be a site for further functionalization, and the benzyl group can be removed under reductive conditions.

Debenzylation and N-Boc Protection

The benzyl group can be removed via catalytic hydrogenation, followed by protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This process yields tert-butyl 3-hydroxyazetidine-1-carboxylate, another important building block in medicinal chemistry.[2]


Experimental Workflow for Debenzylation and N-Boc Protection:

Debenzylation and N-Boc protection of **1-Benzylazetidin-3-ol**.

Logical Relationships in Synthesis

The synthesis of **1-Benzylazetidin-3-ol** is a key step in the production of various pharmaceutical intermediates. The following diagram illustrates the logical progression from

starting materials to the final product and its subsequent use.

[Click to download full resolution via product page](#)

Logical flow of the synthesis and utility of **1-Benzylazetidin-3-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1862-17-5 CAS MSDS (1-benzhydrylazetidin-3-Ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-benzhydrylazetidin-3-Ol CAS#: 1862-17-5 [m.chemicalbook.com]
- 3. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]
- To cite this document: BenchChem. [1-Benzylazetidin-3-ol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1275582#1-benzylazetidin-3-ol-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com